molecular formula C26H24N4O2 B2917035 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(indan-5-yl)urea CAS No. 136234-83-8

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(indan-5-yl)urea

Cat. No.: B2917035
CAS No.: 136234-83-8
M. Wt: 424.504
InChI Key: ZEHUOBMXCFMGNC-UHFFFAOYSA-N
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Description

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(indan-5-yl)urea is a useful research compound. Its molecular formula is C26H24N4O2 and its molecular weight is 424.504. The purity is usually 95%.
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Scientific Research Applications

Cancer Therapy Applications

A study highlighted the synthesis and evaluation of 4-aryl-thieno[1,4]diazepin-2-one derivatives, including the compound , for their antiproliferative activities against melanoma and hematopoietic cell lines. These compounds, particularly those with urea linkages, showed potent antiproliferative activities, surpassing that of the reference standard, sorafenib. One derivative was identified as a very potent inhibitor of multiple protein kinases, suggesting its potential as a therapeutic agent for cancer treatment (Lee et al., 2018).

Material Science and Chemistry

In material science, the urea-functionalized dicarboxylate linkers incorporating a seven-membered diazepine ring have been utilized to develop zinc metal-organic frameworks (MOFs) with significant adsorption capacities for gases like SO2 and NH3. These frameworks exhibit dynamic porous characteristics and high gas uptake capacities, attributed to the urea functionality and its hydrogen-bonding interactions, highlighting potential applications in gas storage and separation processes (Glomb et al., 2017).

Chemical Synthesis

The compound has been involved in chemical synthesis studies, demonstrating its utility in creating novel chemical structures. For example, a study detailed the synthesis of functionalized tetrahydro-1,3-diazepin-2-ones and 1-carbamoyl-1H-pyrroles via ring expansion and ring contraction of tetrahydropyrimidines, showcasing the compound's role in advancing synthetic methodologies and creating compounds with potential biological activity (Fesenko et al., 2012).

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2/c1-30-22-13-6-5-12-21(22)23(18-8-3-2-4-9-18)28-24(25(30)31)29-26(32)27-20-15-14-17-10-7-11-19(17)16-20/h2-6,8-9,12-16,24H,7,10-11H2,1H3,(H2,27,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHUOBMXCFMGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC4=C(CCC4)C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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